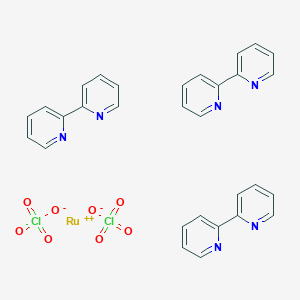

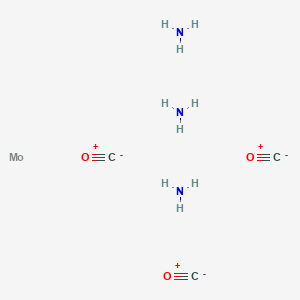

Triamminemolybdenum(0) tricarbonyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

タキソテールは、タキサン系薬剤に属し、微小管の正常な機能を阻害することで細胞分裂を停止させる働きがあります .

2. 製法

合成経路と反応条件: タキソテールは、ヨーロッパイチイ(Taxus baccata L)の針葉から抽出されるパクリタキセルの半合成誘導体です . 合成には、官能基の保護と脱保護、選択的酸化、エステル化反応などの複数段階が含まれます .

工業生産方法: タキソテールの工業生産には、ナノテクノロジー、エレクトロスピニング、3Dプリンティングなどの高度な技術が用いられ、製剤化と送達を強化しています . これらの方法は、副作用を最小限に抑えながら、化合物の溶解性と生物学的利用能を向上させることを目的としています .

準備方法

Synthetic Routes and Reaction Conditions: Taxotere is a semi-synthetic derivative of paclitaxel, which is extracted from the needles of the European yew tree (Taxus baccata L) . The synthesis involves multiple steps, including the protection and deprotection of functional groups, selective oxidation, and esterification reactions .

Industrial Production Methods: Industrial production of Taxotere involves the use of advanced techniques such as nanotechnology, electrospinning, and 3D printing to enhance the formulation and delivery of the drug . These methods aim to improve the solubility and bioavailability of the compound while minimizing side effects .

化学反応の分析

反応の種類: タキソテールは、酸化、還元、置換反応など、さまざまな化学反応を起こします .

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな酸と塩基が含まれます .

主な生成物: これらの反応から生成される主な生成物は、通常、官能基が修飾されたタキソテールの誘導体であり、治療効果を高めたり、毒性を軽減したりすることができます .

4. 科学研究への応用

タキソテールは、さまざまな科学研究に広く応用されています:

科学的研究の応用

Taxotere has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the synthesis and reactivity of taxane derivatives.

Biology: Employed in research on cell division and microtubule dynamics.

Medicine: Widely used in clinical trials for the treatment of various cancers.

Industry: Utilized in the development of advanced drug delivery systems and formulations.

作用機序

タキソテールは、微小管のβ-チューブリン成分に結合し、その構造を安定化させ、その解体を阻害します . この作用は細胞分裂を阻害し、細胞死をもたらします . この化合物は、急速に分裂する癌細胞に特に有効であり、強力な化学療法剤となっています .

類似の化合物:

パクリタキセル: 作用機序は類似していますが、薬物動態特性が異なる別のタキサン誘導体です.

カバジタキセル: 特定の種類の癌に対して効果が向上した、より新しいタキサン誘導体です.

タキソテールの独自性: タキソテールは、パクリタキセルよりも高い効力を持ち、特定の癌細胞における耐性を克服できるため、独自の化合物です . さらに、半合成であるため、より制御された生産と修飾が可能になっています .

類似化合物との比較

Paclitaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetic properties.

Cabazitaxel: A newer taxane derivative with improved efficacy in certain types of cancer.

Uniqueness of Taxotere: Taxotere is unique due to its higher potency compared to paclitaxel and its ability to overcome resistance in certain cancer cells . Additionally, its semi-synthetic nature allows for more controlled production and modification .

特性

IUPAC Name |

azane;carbon monoxide;molybdenum |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CO.Mo.3H3N/c3*1-2;;;;/h;;;;3*1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBJZAUTHOSABH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].N.N.N.[Mo] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9MoN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584226 |

Source

|

| Record name | Carbon monooxide--molybdenum--ammonia (3/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18177-91-8 |

Source

|

| Record name | Carbon monooxide--molybdenum--ammonia (3/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triamminemolybdenum tricarbonyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)

![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)